molecular formula C20H22ClN3OS B2541549 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride CAS No. 2034360-98-8

4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride

Cat. No.: B2541549
CAS No.: 2034360-98-8
M. Wt: 387.93
InChI Key: NXJPTYDBJCBVNM-UHFFFAOYSA-N
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Description

4-(3-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride ( 2034360-98-8) is a chemical compound with a molecular formula of C20H22ClN3OS and a molecular weight of 387.9 g/mol . This complex small molecule features a benzonitrile core linked to a dihydrothienopyridine moiety via an azetidine-containing propanone chain, presenting it as a hydrochloride salt for enhanced stability. While a precise mechanism of action for this specific compound is not detailed in the available literature, its structural components are associated with significant therapeutic areas. Patents covering closely related dihydrothienopyridine and dihydrothienopyrimidine compounds highlight their investigation for the treatment of inflammatory diseases , as well as chronic obstructive pulmonary disease (COPD) and asthma . This suggests its potential value as a key intermediate or active compound in pharmaceutical research and development, particularly for exploring new pathways in immunology and respiratory diseases. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

4-[3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS.ClH/c21-11-16-3-1-15(2-4-16)5-6-20(24)23-13-18(14-23)22-9-7-19-17(12-22)8-10-25-19;/h1-4,8,10,18H,5-7,9,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPTYDBJCBVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride involves multi-step organic reactions. Common precursors might include 6,7-dihydrothieno[3,2-c]pyridine and benzonitrile derivatives. The key steps typically involve the formation of the azetidine ring and subsequent linkage to the thienopyridine and benzonitrile moieties. Reaction conditions often require the use of strong bases, high temperatures, and anhydrous environments to ensure successful synthesis.

Industrial Production Methods: In an industrial setting, large-scale production would involve optimizing reaction conditions to maximize yield and purity. This might include the use of flow chemistry techniques, automated synthesis reactors, and rigorous purification protocols such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thienopyridine and azetidine rings can be targets for oxidation, potentially forming sulfoxides or N-oxides.

  • Reduction: It may undergo reduction reactions, especially at the ketone group, leading to secondary alcohol formation.

  • Substitution: The nitrile and azetidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ (Potassium permanganate).

  • Reduction: Use of NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).

  • Substitution: Use of strong nucleophiles like Grignard reagents or organolithiums.

Major Products:

  • Oxidation: Possible products include sulfoxides or N-oxides.

  • Reduction: Secondary alcohols.

  • Substitution: Varied substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride has numerous applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Could be utilized in studies investigating enzyme inhibition due to its complex functional groups.

  • Medicine: Potentially acts as a lead compound in drug development, targeting specific pathways in disease mechanisms.

  • Industry: Possible uses in the development of specialty chemicals or materials.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action for 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. Its unique structure allows for multiple binding interactions, including hydrogen bonding, pi-stacking, and hydrophobic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights critical differences between the target compound and analogs from the literature:

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Synthesis Yield Bioactivity Notes
Target Compound C₂₀H₂₁ClN₄OS 416.92 g/mol Benzonitrile, azetidine, thienopyridine, ketone, HCl Not reported Not reported Hypothesized kinase inhibition or GPCR modulation
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 g/mol Cyanobenzylidene, thiazolopyrimidine, furan, ketone 213–215 68% Anticancer/antimicrobial activity (inferred)
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ 318.29 g/mol Quinazoline, pyrimidine, furan, nitrile 268–269 57% Possible enzyme inhibition (e.g., kinases)
Key Observations:

Solubility : The hydrochloride salt in the target compound likely enhances aqueous solubility compared to neutral analogs like 11b or 12, which lack ionizable groups .

Thermal Stability : High melting points in 11b (213–215°C) and 12 (268–269°C) suggest robust crystalline packing, whereas the target compound’s melting point remains uncharacterized.

Functional Group Impact on Bioactivity

  • The thienopyridine system may enhance blood-brain barrier penetration relative to furan-containing analogs like 11b or 12 .
  • Cyan Groups :
    • The benzonitrile group in the target compound and 11b facilitates dipole interactions with enzymes or receptors, but its placement on a flexible 3-oxopropyl spacer (vs. rigid benzylidene in 11b) could modulate binding kinetics .

Lumping Strategy Considerations

highlights the lumping of structurally similar compounds to simplify chemical modeling . The target compound’s azetidine-thienopyridine core might be grouped with other nitrogen heterocycles (e.g., piperidines or pyrrolidines) in pharmacokinetic studies, though its unique strain and sulfur content warrant separate evaluation .

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